molecular formula C22H21F3N4O4S B8570418 Uplarafenib

Uplarafenib

Cat. No.: B8570418
M. Wt: 494.5 g/mol
InChI Key: HAYBWDINAFTFCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Uplarafenib is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Uplarafenib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs .

Scientific Research Applications

Uplarafenib has a wide range of scientific research applications, including:

Mechanism of Action

Uplarafenib exerts its therapeutic effects by selectively inhibiting the activity of the BRAF protein. The BRAF gene encodes a protein that plays a pivotal role in the MAPK/ERK signaling pathway, which regulates cell growth, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, result in the constitutive activation of this signaling pathway, leading to uncontrolled cellular proliferation and tumor growth. This compound binds to the ATP-binding site of the mutant BRAF protein, inhibiting its kinase activity and disrupting the downstream signaling cascade. This leads to cell cycle arrest and apoptosis of cancer cells harboring the BRAF mutation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uplarafenib is unique in its high selectivity for the BRAF V600E mutation, which allows for targeted therapy with minimal off-target effects. This precision medicine approach reduces collateral damage to normal cells and enhances the therapeutic efficacy in patients with BRAF-mutant cancers .

Properties

Molecular Formula

C22H21F3N4O4S

Molecular Weight

494.5 g/mol

IUPAC Name

N-[2,4,5-trifluoro-3-(3-morpholin-4-ylquinoxaline-6-carbonyl)phenyl]propane-1-sulfonamide

InChI

InChI=1S/C22H21F3N4O4S/c1-2-9-34(31,32)28-17-11-14(23)20(24)19(21(17)25)22(30)13-3-4-15-16(10-13)27-18(12-26-15)29-5-7-33-8-6-29/h3-4,10-12,28H,2,5-9H2,1H3

InChI Key

HAYBWDINAFTFCJ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=CC(=C(C(=C1F)C(=O)C2=CC3=NC(=CN=C3C=C2)N4CCOCC4)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-(propylsulfonyl)-N-(2,4,5-trifluoro-3-(3-morpholinoquinoxaline-6-carbonyl)phenyl)propane-1-sulfonamide (41 mg, 0.068 mmol, 1.0 eq.) in MeOH/THE (10 mL/10 mL) was added 1 N NaOH (0.15 mmol, 2.2 eq.). The resulting mixture was stirred at rt for 1 h, then concentrated. The resulting residue was purified by flash column chromatography (PE/EA=1/1, v/v) to afford N-(2,4,5-trifluoro-3-(3-morpholinoquinoxaline-6-carbonyl)phenyl)propane-1-sulfonamide (23 mg, 68.9%). LRMS (M+H+) m/z calculated 495.1, found 495.1. 1H NMR (CDCl3, 400 MHz) δ 8.67 (s, 1 H), 7.98-8.03 (m, 3 H), 7.66-7.73 (m, 1 H), 6.72 (s, 1 H), 3.78-3.88 (m, 8H), 3.12-3.16 (t, 2 H), 1.87-1.92 (q, 2 H), 1.05-1.09 (t, 3 H).
Name
N-(propylsulfonyl)-N-(2,4,5-trifluoro-3-(3-morpholinoquinoxaline-6-carbonyl)phenyl)propane-1-sulfonamide
Quantity
41 mg
Type
reactant
Reaction Step One
Name
Quantity
0.15 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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